molecular formula C15H15N5O2 B2373706 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide CAS No. 379255-85-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2373706
CAS RN: 379255-85-3
M. Wt: 297.318
InChI Key: FWYUYGNGIDBUFY-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential applications . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Synthesis Analysis

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction results in the formation of the compound, which is then characterized by single crystal XRD analysis .


Molecular Structure Analysis

The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .


Chemical Reactions Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3, a molar refractivity of 214.3±0.4 cm^3, and a molar volume of 513.0±5.0 cm^3 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .

Mechanism of Action

The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-13(17-14(21)12-8-9-16-18-12)15(22)20(19(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,18)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUYGNGIDBUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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